4-Ethyl-2,5-dimethoxybenzaldehyde
Description
De Novo Synthesis Approaches to the Core Structure
De novo synthesis offers a direct route to the target molecule by constructing the aromatic ring system from simpler precursors. These methods focus on introducing the ethyl, methoxy (B1213986), and formyl groups in a controlled sequence.
One of the most direct synthetic routes involves the formylation of 2-Ethyl-1,4-dimethoxybenzene. The two electron-donating methoxy groups and the activating ethyl group strongly direct electrophilic substitution to the vacant position para to the ethyl group (position 4), making this a regioselective approach. The Vilsmeier-Haack reaction is a primary method for such transformations. organic-chemistry.org
The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reagent is a mild electrophile, making it highly effective for electron-rich aromatic compounds. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. It is known that 1,4-dimethoxybenzene (B90301) itself is not readily formylated under standard Vilsmeier-Haack conditions (DMF/POCl₃), often requiring more reactive formylating agents or different conditions. sciencemadness.org However, the presence of an additional activating alkyl group, such as the ethyl group in 2-Ethyl-1,4-dimethoxybenzene, is expected to enhance the nucleophilicity of the ring sufficiently for the reaction to proceed.
An alternative formylation technique is the Duff reaction, which can be effective for activated aromatic substrates. A modified Duff formylation using a mixture of acetic acid and trifluoroacetic acid has been shown to formylate 1,4-diethoxybenzene, suggesting its potential applicability to similar substrates. sciencemadness.org
A more foundational de novo approach begins with simpler, commercially available precursors like hydroquinone. A hypothetical multi-step synthesis could proceed as follows:
Double Methylation: Hydroquinone is first doubly methylated to produce 1,4-dimethoxybenzene.
Friedel-Crafts Acylation: The resulting 1,4-dimethoxybenzene undergoes Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a propanoyl group, yielding 1-(2,5-dimethoxyphenyl)propan-1-one. The acylation of 1,4-dimethoxybenzene is known to be regioselective, with the acyl group adding at the 2-position. chegg.com
Ketone Reduction: The ketone functional group of the propanoyl substituent is then reduced to a methylene (B1212753) group to form the ethyl substituent. Standard reduction methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are suitable for this transformation.
Formylation: The resulting intermediate, 2-ethyl-1,4-dimethoxybenzene, is then formylated as described in the previous section (e.g., via Vilsmeier-Haack reaction) to yield the final product, 4-Ethyl-2,5-dimethoxybenzaldehyde.
Functional Group Interconversion Strategies at the 4-Position
These strategies commence with a benzaldehyde (B42025) scaffold that already contains the 2,5-dimethoxy substitution pattern and focus on introducing the ethyl group at the 4-position.
Direct alkylation of 2,5-dimethoxybenzaldehyde (B135726) to introduce an ethyl group at the 4-position via a Friedel-Crafts alkylation is generally considered challenging. The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. sciencemadness.org Furthermore, the Lewis acid catalyst required for the reaction can complex with the carbonyl oxygen, further deactivating the ring and potentially leading to unwanted side reactions. sciencemadness.org Therefore, this is not a commonly employed or synthetically viable route.
A more practical and widely applicable approach involves the use of a halogenated intermediate, which can then be converted to the desired ethyl-substituted product via carbon-carbon bond-forming reactions. The key precursor for this strategy is 4-Bromo-2,5-dimethoxybenzaldehyde (B105343).
This bromo-aldehyde can be reliably synthesized by the electrophilic bromination of 2,5-dimethoxybenzaldehyde. The reaction is typically carried out using bromine in a solvent like acetic acid. chemicalbook.commdma.chupm.edu.my The strong activating and ortho-, para-directing influence of the two methoxy groups favors substitution at the vacant 4-position.
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| 2,5-Dimethoxybenzaldehyde | Bromine, Glacial Acetic Acid | Room temperature, 1 hr | 4-Bromo-2,5-dimethoxybenzaldehyde | 56% | chemicalbook.com |
While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups and are not generally applicable here for introducing a simple alkyl group, the term can be broadened to include modern cross-coupling reactions that proceed via a formal substitution of the halogen. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds and represent the most plausible method for converting 4-Bromo-2,5-dimethoxybenzaldehyde into the target compound.
A hypothetical, yet standard, Suzuki coupling procedure is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Bromo-2,5-dimethoxybenzaldehyde | Ethylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | This compound |
Other cross-coupling reactions such as the Kumada coupling , which uses a Grignard reagent (e.g., ethylmagnesium bromide) and a nickel or palladium catalyst, could also be employed for this transformation.
Alternatively, an organocuprate (Gilman) reagent , such as lithium diethylcuprate ((CH₃CH₂)₂CuLi), could potentially be used to displace the bromine atom. However, such reactions are more commonly used for SN2-type displacements and may be less efficient for this particular aryl bromide compared to palladium-catalyzed methods. A documented example of a related nucleophilic substitution on 4-Bromo-2,5-dimethoxybenzaldehyde involves the use of thiols in the presence of potassium carbonate to yield 4-alkylthio derivatives, demonstrating the reactivity of the 4-position to nucleophilic attack under certain conditions. designer-drug.com
Properties
IUPAC Name |
4-ethyl-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCILMQGOZLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345727 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50505-61-8 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethyl 2,5 Dimethoxybenzaldehyde
Functional Group Interconversion Strategies at the 4-Position
Conversion from Halogenated 2,5-Dimethoxybenzaldehyde (B135726) Precursors (e.g., 4-Bromo-2,5-dimethoxybenzaldehyde)
Cross-Coupling Methodologies for Alkyl Group Introduction
The introduction of an ethyl group onto the 2,5-dimethoxybenzaldehyde scaffold can be strategically achieved through various modern cross-coupling methodologies. These reactions, which are cornerstones of contemporary organic synthesis, facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. While specific literature detailing the direct ethylation of a pre-existing 2,5-dimethoxybenzaldehyde core at the 4-position via cross-coupling is not extensively documented, the principles of these reactions can be applied to suitable precursors.
A plausible and efficient strategy involves the use of a halogenated derivative of 2,5-dimethoxybenzaldehyde as a coupling partner. For instance, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), which can be synthesized from 2,5-dimethoxybenzaldehyde, serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. digitellinc.comwikipedia.org
Several established cross-coupling reactions are theoretically applicable for the synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde. These include the Suzuki, Stille, Kumada, and Negishi reactions, each utilizing a different organometallic nucleophile to deliver the ethyl group. wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 4-bromo-2,5-dimethoxybenzaldehyde with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents. libretexts.orgresearchgate.net
Stille Coupling: In a Stille coupling approach, an organotin reagent such as ethyltributyltin (B101750) would be reacted with 4-bromo-2,5-dimethoxybenzaldehyde, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgorgsyn.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Kumada Coupling: The Kumada coupling employs a Grignard reagent, such as ethylmagnesium bromide, as the nucleophile. wikipedia.orgorganic-chemistry.org This method is powerful but requires careful control of reaction conditions due to the high reactivity of Grignard reagents, which might not be compatible with the aldehyde functional group.
Negishi Coupling: This reaction utilizes an organozinc reagent, like ethylzinc (B8376479) chloride, to couple with the aryl halide. organic-chemistry.orgresearchgate.net Organozinc reagents offer a good balance of reactivity and functional group tolerance.
A generalized scheme for these cross-coupling reactions is presented below:
Scheme 1: Generalized Cross-Coupling Reactions for the Synthesis of this compound

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and needs to be optimized for the specific substrates.
Table 1: Comparison of Potential Cross-Coupling Methodologies
| Coupling Reaction | Organometallic Reagent (Et-M) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Et-B(OH)₂ or Et-B(OR)₂ | Stable, non-toxic boronic acids; mild reaction conditions. | Availability of specific ethylboronic acid derivatives. |
| Stille | Et-Sn(n-Bu)₃ | Tolerant to various functional groups. | Toxicity of organotin reagents and byproducts. organic-chemistry.org |
| Kumada | Et-MgBr | High reactivity of Grignard reagents. wikipedia.org | Incompatibility with the aldehyde group; requires protection. |
| Negishi | Et-ZnCl | Good functional group tolerance; moderate reactivity. organic-chemistry.org | Moisture-sensitive organozinc reagents. |
An alternative synthetic route involves the introduction of the ethyl group at an earlier stage, followed by formylation. For instance, a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with propionyl chloride would yield 2,5-dimethoxypropiophenone. researchgate.net Subsequent reduction of the ketone and formylation of the resulting 1-ethyl-2,4-dimethoxybenzene, for example through a Vilsmeier-Haack reaction, could lead to the desired product. organic-chemistry.org However, the Vilsmeier-Haack formylation of electron-rich ethers like 1,4-dimethoxybenzene can be challenging. sciencemadness.org
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles can be integrated into the synthetic methodologies discussed, particularly in the context of cross-coupling reactions.
Atom Economy: Cross-coupling reactions, in general, have a high atom economy as most of the atoms from the reactants are incorporated into the final product. However, the choice of the specific coupling partners and reagents can influence this. For example, the Suzuki-Miyaura coupling is often favored over the Stille coupling due to the generation of less toxic and more easily manageable byproducts.
Use of Safer Solvents and Auxiliaries: A significant focus in greening cross-coupling reactions is the replacement of hazardous organic solvents with more sustainable alternatives. rsc.org Traditional solvents like toluene (B28343) or DMF can often be replaced with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, depending on the specific reaction conditions and catalyst system. digitellinc.comnsf.gov The use of aqueous media for Suzuki couplings, for instance, has been well-documented and offers significant environmental benefits. researchgate.net
Catalyst Efficiency and Recycling: The palladium catalysts used in cross-coupling reactions are precious and can be toxic. Therefore, minimizing the catalyst loading and enabling its recovery and reuse are key green chemistry goals. The use of highly active catalysts, including those with N-heterocyclic carbene (NHC) ligands, can allow for very low catalyst loadings (in ppm levels). youtube.com Furthermore, heterogenizing the catalyst on a solid support can facilitate its separation from the reaction mixture and subsequent reuse.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalyst systems has enabled many cross-coupling reactions, including Sonogashira couplings, to be performed under mild conditions. wikipedia.orgorganic-chemistry.org
Table 2: Green Chemistry Considerations for a Proposed Suzuki-Miyaura Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing a synthetic route with fewer steps and higher overall yield. |
| Atom Economy | Utilizing Suzuki-Miyaura coupling for efficient C-C bond formation. |
| Less Hazardous Chemical Syntheses | Employing non-toxic boronic acid reagents instead of organotins. |
| Designing Safer Chemicals | The final product's application would determine its environmental impact. |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or bio-based solvents like 2-MeTHF. digitellinc.comnsf.gov |
| Design for Energy Efficiency | Optimizing the catalyst system to allow for lower reaction temperatures. |
| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the synthesis of the benzaldehyde (B42025) core. |
| Reduce Derivatives | Avoiding protecting groups on the aldehyde function if possible. |
| Catalysis | Using highly efficient palladium catalysts at low loadings and exploring options for catalyst recycling. youtube.com |
| Design for Degradation | Not directly applicable to the synthesis process itself. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |
By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Chemical Reactivity and Derivatization of 4 Ethyl 2,5 Dimethoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a wide range of chemical transformations.
Condensation Reactions (e.g., Aldol (B89426) Condensation)
4-Ethyl-2,5-dimethoxybenzaldehyde, lacking α-hydrogens, can participate as the electrophilic partner in crossed or mixed aldol condensations with enolizable aldehydes or ketones. In these base-catalyzed reactions, a carbanion (enolate) generated from the active methylene (B1212753) compound attacks the carbonyl carbon of the benzaldehyde (B42025). The resulting β-hydroxy carbonyl compound can then undergo dehydration to form a stable α,β-unsaturated product.
A notable example, analogous to the reactivity of this compound, is the mixed aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone. orientjchem.orgresearchgate.net This reaction, typically catalyzed by sodium hydroxide (B78521), yields 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. The reaction proceeds in a stepwise manner, with two molecules of the benzaldehyde derivative condensing with one molecule of acetone. orientjchem.orgresearchgate.netmagritek.com The yield of such reactions is dependent on the reaction conditions, with higher temperatures generally favoring the dehydrated product. orientjchem.org
| Reactant 1 | Reactant 2 | Base Catalyst | Solvent | Product | Yield (%) | Ref. |
| 2,5-Dimethoxybenzaldehyde | Acetone | Sodium Hydroxide | Ethanol | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one | 56-82 | orientjchem.orgresearchgate.net |
| Benzaldehyde | Acetone | Sodium Hydroxide | Aqueous Ethanol | Dibenzalacetone | - | miracosta.edu |
| 3,4-Dimethoxybenzaldehyde (B141060) | 1-Indanone | Sodium Hydroxide | Solvent-free | 2-(3,4-Dimethoxybenzylidene)-1-indanone | - | hkedcity.net |
| p-Anisaldehyde | Acetone | Potassium Hydroxide | Water | 4-(4'-methoxyphenyl)but-3-en-2-one | - | magritek.com |
| This table presents data for analogous aldol condensation reactions, as specific data for this compound is not readily available in the cited literature. |
Formation of Imines and Schiff Bases
The aldehyde functional group of this compound readily condenses with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation in the synthesis of various biologically active compounds and ligands for coordination chemistry. The reaction is often carried out in a suitable solvent and can be catalyzed by acids or proceed thermally.
Oxidation to Carboxylic Acids
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-Ethyl-2,5-dimethoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid side reactions, such as the oxidation of the ethyl group or cleavage of the methoxy (B1213986) groups. For instance, the oxidation of the related 2,5-dimethoxybenzaldehyde can be achieved through a Baeyer-Villiger oxidation of an intermediate. chemicalbook.com
| Starting Material | Oxidizing Agent | Product | Ref. |
| Anisaldehyde | Performic or Peracetic Acid | O-formyl-4-methoxyphenol | chemicalbook.com |
| This table illustrates an analogous oxidation reaction, as specific experimental data for the oxidation of this compound was not found in the provided search results. |
Reduction Pathways
The aldehyde group is readily reduced to a primary alcohol, yielding 4-Ethyl-2,5-dimethoxybenzyl alcohol. This reduction can be accomplished using various reducing agents.
Hydride Reductions: Complex metal hydrides are commonly employed for this transformation.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent that also effectively reduces aldehydes. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.
The reduction of the aldehyde is a key step in the synthesis of various derivatives. For example, in the synthesis of 4-substituted-2,5-dimethoxyphenethylamines, the corresponding benzaldehyde is often the starting material.
Transformations Involving Aromatic Ring Substituents
The substituents on the aromatic ring, namely the two methoxy groups and the ethyl group, can also undergo chemical transformations, although these reactions often require more specific and sometimes harsher conditions compared to the reactions of the aldehyde group.
Modifications of Methoxy Groups
The methoxy groups (-OCH₃) are generally stable ether linkages. However, they can be cleaved to form the corresponding phenols under specific conditions.
Demethylation: The most common method for the demethylation of aryl methyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. orgsyn.orgresearchgate.netresearchgate.net The reaction typically proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. researchgate.net This method is often preferred due to its efficacy at or below room temperature. orgsyn.org The stoichiometry of BBr₃ can be adjusted to selectively cleave one or both methoxy groups. The presence of the aldehyde group can influence the selectivity of demethylation due to its coordinating ability with the Lewis acid. researchgate.net
| Starting Material | Reagent | Product | Solvent | Ref. |
| 3,3'-Dimethoxybiphenyl | Boron tribromide | 3,3'-Dihydroxybiphenyl | Methylene chloride | orgsyn.org |
| Aryl methyl ethers | Boron tribromide | Phenols | Methylene chloride | orgsyn.org |
| This table provides examples of demethylation reactions using BBr₃ on related compounds, as specific experimental data for this compound was not available in the cited literature. |
Reactions of the Ethyl Side Chain
While the aldehyde group is the primary site of reactivity, the ethyl side chain can also participate in or influence chemical transformations. For instance, oxidation of the ethyl group has been explored as a potential metabolic pathway for related compounds. wikipedia.org
Synthesis of Structurally Related Analogues
The aldehyde functionality of this compound serves as a key starting point for the synthesis of a variety of structurally related analogues.
Phenethylamine (B48288) derivatives can be synthesized from this compound. A common route involves a Henry reaction, where the benzaldehyde is condensed with nitromethane (B149229) to form a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group, often with a reducing agent like lithium aluminum hydride (LAH), yields the corresponding phenethylamine. google.com Specifically, the synthesis of 2,5-dimethoxy-4-ethylphenethylamine (B1664022) (2C-E) follows this pathway. acs.org
Another approach to phenethylamine synthesis involves the Friedel-Crafts reaction of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride, followed by reaction with methenamine (B1676377) and subsequent reduction to yield 2,5-dimethoxyphenethylamine. google.com While not starting directly from this compound, this highlights a related synthetic strategy for this class of compounds. Structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov
The synthesis of amphetamine analogues, such as 2,5-dimethoxy-4-ethylamphetamine (DOET), can be achieved from this compound. studfile.net This process typically begins with a condensation reaction between the benzaldehyde and nitroethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). studfile.net This reaction forms 1-(2,5-dimethoxy-4-ethylphenyl)-2-nitropropene. studfile.net The subsequent step involves the reduction of this nitropropene intermediate, commonly using a powerful reducing agent such as lithium aluminum hydride (LAH), to yield the final amphetamine product, DOET. studfile.net DOET is part of a broader class of psychedelic drugs known as the DOx family. wikipedia.orgwikipedia.orgnih.gov
The hydrochloride salt of DOET can be prepared by dissolving the free base in a suitable solvent like anhydrous ether and saturating it with anhydrous HCl gas, leading to the precipitation of crystalline DOET HCl. studfile.net
Table 1: Synthesis of DOET from this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Nitroethane | Glacial acetic acid, Anhydrous ammonium acetate, Heat | 1-(2,5-dimethoxy-4-ethylphenyl)-2-nitropropene |
| 2 | 1-(2,5-dimethoxy-4-ethylphenyl)-2-nitropropene | Lithium aluminum hydride (LAH), Anhydrous ether, Reflux | 2,5-dimethoxy-4-ethylamphetamine (DOET) |
| 3 | DOET (free base) | Anhydrous ether, Anhydrous HCl gas | 2,5-dimethoxy-4-ethylamphetamine hydrochloride (DOET HCl) |
Thiosemicarbazones are readily formed by the condensation reaction between this compound and a thiosemicarbazide (B42300). This reaction involves the nucleophilic attack of the amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-NH-C(=S)NH2 linkage. The synthesis of (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone has been reported, and its structure confirmed by spectroscopic methods and X-ray crystallography. researchgate.netnih.gov The formation of thiosemicarbazones is a general reaction for aldehydes and ketones. nih.govresearchgate.net
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503), catalyzed by a base. chemrevlett.comaip.orgnih.gov In the context of this compound, it can react with a substituted acetophenone in the presence of a base like sodium hydroxide to form the corresponding chalcone (B49325) derivative. chemrevlett.com These reactions create an extended conjugated system, which can have interesting photophysical and biological properties. The synthesis of various chalcone derivatives using different benzaldehydes and acetophenones has been widely reported, highlighting the versatility of this reaction. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Ethyl-2,5-dimethoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and ethyl protons.
Based on the analysis of analogous compounds like 2,5-dimethoxybenzaldehyde (B135726) and other 4-substituted derivatives, the predicted chemical shifts (δ) are as follows:
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 10.3-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): Two singlets are expected for the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The proton at C-6, adjacent to the aldehyde group, is expected around δ 7.3 ppm, while the proton at C-3, adjacent to a methoxy group, would appear slightly more upfield, around δ 7.1 ppm.
Methoxy Protons (-OCH₃): Two distinct singlets are anticipated for the two non-equivalent methoxy groups at positions C-2 and C-5, likely appearing around δ 3.8-3.9 ppm.
Ethyl Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet is expected around δ 2.7 ppm, coupled to the three methyl protons. The triplet would be found further upfield, around δ 1.2 ppm, coupled to the two methylene protons, with a typical coupling constant (J) of approximately 7.5 Hz.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~10.4 | Singlet | - | H-7 (Aldehyde) |
| ~7.3 | Singlet | - | H-6 |
| ~7.1 | Singlet | - | H-3 |
| ~3.9 | Singlet | - | -OCH₃ at C-2 or C-5 |
| ~3.8 | Singlet | - | -OCH₃ at C-2 or C-5 |
| ~2.7 | Quartet | ~7.5 | -CH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, which has 11 carbon atoms, 11 distinct signals are expected in the ¹³C NMR spectrum due to the molecule's asymmetry.
The predicted chemical shifts for each carbon atom are based on data from similar structures like 2,5-dimethoxybenzaldehyde. chemicalbook.com
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically above δ 185 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct signals. The oxygen-substituted carbons (C-2 and C-5) will appear around δ 154-158 ppm. The ethyl-substituted carbon (C-4) is expected around δ 130-135 ppm, while the aldehyde-substituted carbon (C-1) would be in a similar region. The two aromatic carbons bearing hydrogen atoms (C-3 and C-6) are expected at higher field, between δ 110-115 ppm.
Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the range of δ 55-57 ppm.
Ethyl Carbons (-CH₂CH₃): The methylene (-CH₂) carbon is expected around δ 20-25 ppm, and the terminal methyl (-CH₃) carbon will be the most upfield signal, around δ 15 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~188 | C-7 (Carbonyl) |
| ~158 | C-2 or C-5 (Ar-O) |
| ~155 | C-2 or C-5 (Ar-O) |
| ~133 | C-4 (Ar-Et) |
| ~128 | C-1 (Ar-CHO) |
| ~114 | C-6 |
| ~112 | C-3 |
| ~56.5 | -OCH₃ |
| ~56.0 | -OCH₃ |
| ~22 | -CH₂CH₃ |
Two-Dimensional NMR Techniques for Structural Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the substitution pattern on the aromatic ring. For a molecule like this compound, several 2D NMR techniques would be instrumental. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the methylene quartet (~δ 2.7 ppm) and the methyl triplet (~δ 1.2 ppm) of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals, for example, the aromatic proton at ~δ 7.1 ppm to the C-3 carbon at ~δ 112 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular structure. Key expected correlations include:
The aldehyde proton (~δ 10.4 ppm) showing correlations to the C-1 and C-6 carbons.
The methylene protons of the ethyl group (~δ 2.7 ppm) showing correlations to the aromatic C-3, C-4, and C-5 carbons.
The protons of the methoxy groups (~δ 3.8-3.9 ppm) showing correlations to their respective attachment points, C-2 and C-5, confirming their positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 194.23 g/mol . chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum.
The mass spectrum generated by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation pathways would likely involve the loss of substituents from the aromatic ring:
Loss of a methyl radical: A significant peak at m/z = 179 ([M-15]⁺) from the loss of a methyl group from one of the methoxy functions.
Loss of an ethyl radical: A prominent peak at m/z = 165 ([M-29]⁺) due to the cleavage of the ethyl group, leading to a stable benzylic cation.
Loss of a formyl radical: A peak at m/z = 165 ([M-29]⁺) from the loss of the aldehyde's formyl group.
Further fragmentation could involve the loss of carbon monoxide (CO) from fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for analyzing substituted benzaldehydes. nih.govresearchgate.net While some aldehydes can be analyzed directly, they are often derivatized to enhance their detectability and chromatographic behavior. nih.govlcms.cz A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone. lcms.cz
The sample is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually result in less fragmentation than EI, with the primary ion observed being the protonated molecule [M+H]⁺ (m/z = 195) or adducts with solvent ions, such as the sodium adduct [M+Na]⁺ (m/z = 217). This provides a clear confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain further structural information. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features.
The primary absorptions would arise from the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The methoxy groups would produce characteristic C-O stretching bands, and the ethyl group would show C-H stretching and bending vibrations.
While a specific, detailed IR spectrum for this compound is not widely published in peer-reviewed literature, data for the closely related compound, 2,5-dimethoxybenzaldehyde, provides a valuable comparison.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1680 - 1700 |
| Aldehyde | C-H Stretch | 2720 - 2820 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic Ring | C-H Stretch | ~3030 |
| Methoxy Group | C-O Stretch | 1020 - 1250 |
| Ethyl Group | C-H Stretch | 2850 - 2960 |
This table is generated based on established IR spectroscopy principles and data for structurally similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from the π → π* transitions of the substituted benzene ring. The presence of the aldehyde and methoxy substituents, which act as chromophores and auxochromes respectively, influences the wavelength of maximum absorption (λmax). The conjugation of the aldehyde with the aromatic ring is expected to result in a significant absorption band in the UV region. While specific experimental data for this compound is limited in the public domain, theoretical calculations and data from similar molecules suggest where absorptions might occur.
Chromatographic Methods for Purity Assessment and Isomer Differentiation
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or isomeric byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be highly effective. This typically involves a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Several chemical suppliers indicate the availability of HPLC data for this compound, confirming its use in quality control. ambeed.combldpharm.com
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more detailed purity profile, capable of separating even closely related impurities more effectively than traditional HPLC. As with HPLC, commercial vendors of this chemical often perform UPLC analysis to ensure high purity. ambeed.combldpharm.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. For the analysis of this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used as the mobile phase. The relative polarity of the compound dictates its retention factor (Rf value). Visualization of the spot can be achieved under UV light, due to the aromatic nature of the compound, or by using a staining agent that reacts with the aldehyde group.
Computational and Theoretical Chemistry Studies of 4 Ethyl 2,5 Dimethoxybenzaldehyde
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)
The electronic structure of a molecule is key to understanding its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com
A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For 4-Ethyl-2,5-dimethoxybenzaldehyde, the electron-donating methoxy (B1213986) and ethyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted benzaldehyde (B42025).
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as demonstrated in studies of other benzaldehyde derivatives. mdpi.comresearchgate.net These descriptors provide quantitative measures of a molecule's reactivity and selectivity.
Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
This table is based on established theoretical chemistry principles. mdpi.com
A Molecular Electrostatic Potential (MEP) map can also be generated from the calculated electron density. This map visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. aimspress.com For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atom of the aldehyde group would be a region of positive potential.
Conformational Analysis and Isomerism
The presence of rotatable bonds in this compound, specifically the C-C bond of the ethyl group, the C-O bonds of the methoxy groups, and the C-C bond connecting the aldehyde group to the ring, allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space.
Molecular Dynamics Simulations
While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com
In an MD simulation, the motion of each atom is calculated based on a classical force field. This allows for the exploration of conformational changes, solvent effects, and intermolecular interactions on a nanosecond to microsecond timescale. For this compound, MD simulations could be used to:
Study its diffusion and solvation in different solvents.
Simulate its interaction with a biological target, such as an enzyme active site, providing insights into its potential biochemical activity. tum.de
Analyze its behavior in a larger system, such as an amorphous solid or at an interface, which is relevant for material science applications. jst.go.jpnih.gov
For example, MD simulations have been used to study the movement of aldehyde substrates within enzyme channels and to understand the conformational flexibility of ligands within binding pockets. mdpi.comjst.go.jp
In Silico Modeling for Material Science Applications
The unique electronic and structural properties of aromatic aldehydes make them interesting building blocks for new materials. In silico modeling can predict how molecules like this compound might self-assemble or be incorporated into larger structures with desirable properties.
For instance, benzaldehyde and its derivatives have been studied computationally for their role in the functionalization of 2D materials like silicene, where they can tune the electronic properties of the substrate. nih.gov The adsorption energy and electronic changes upon binding can be calculated using DFT, providing a roadmap for experimental efforts. nih.gov Furthermore, benzaldehydes are key monomers in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers. rsc.org Computational modeling can help predict the structure and porosity of COFs that could be synthesized from this compound, guiding the design of new materials for applications in gas storage, separation, or catalysis.
Biological and Pharmacological Research of Derivatives Synthesized from 4 Ethyl 2,5 Dimethoxybenzaldehyde
Development of Psychoactive Compounds as Serotonin (B10506) Receptor Agonists
A primary area of research for compounds derived from 4-ethyl-2,5-dimethoxybenzaldehyde is their function as psychoactive agents that act as agonists for serotonin receptors. This work has been pivotal in understanding the structural requirements for activating these receptors.
Structure-activity relationship (SAR) studies of analogues from this compound, especially within the DOx and 2C-x phenethylamine (B48288) families, have shed light on how molecular structure influences psychoactive properties. spiritpharmacist.comspiritpharmacist.com The foundational compound for the 2C-E family is 2,5-dimethoxy-4-ethylphenethylamine (B1664022), which is synthesized from this compound. chemicalbook.combldpharm.comchemspider.com
A key area of modification in these series is the substituent at the 4-position of the phenyl ring. The ethyl group in this compound is a critical factor in the pharmacological profile of the resulting phenethylamine, 2C-E. Research indicates that the nature of this alkyl group significantly affects the compound's potency and duration of action.
In the broader 2C-x series, systematic changes to the 4-position substituent have shown that small, lipophilic groups tend to produce orally active compounds with notable psychoactive effects. The addition of an alpha-methyl group to the side chain of 2C-x compounds creates the corresponding amphetamine analogues, known as the DOx series. For example, 2C-E is converted to DOE (2,5-dimethoxy-4-ethylamphetamine) through alpha-methylation. wikipedia.org SAR studies have shown that this modification generally enhances potency and duration of action compared to the phenethylamine counterparts, which is attributed to increased resistance to metabolic breakdown by monoamine oxidase (MAO) and potentially better receptor interaction. spiritpharmacist.comspiritpharmacist.com
| Compound | 4-Position Substituent | Side Chain | Family |
|---|---|---|---|
| 2C-E | Ethyl | Phenethylamine | 2C-x |
| DOE | Ethyl | Amphetamine | DOx |
| 2C-B | Bromo | Phenethylamine | 2C-x |
| DOB | Bromo | Amphetamine | DOx |
| 2C-I | Iodo | Phenethylamine | 2C-x |
| DOI | Iodo | Amphetamine | DOx |
The main molecular target for the psychoactive effects of this compound derivatives is the serotonin 5-HT2A receptor. nih.govnih.govresearchgate.net Receptor binding affinity studies have measured the interaction of these compounds with various serotonin receptor subtypes. nih.gov
Compounds such as 2C-E and DOE show a high affinity for the 5-HT2A receptor. wikipedia.org These compounds also interact with other 5-HT2 receptor subtypes, including 5-HT2B and 5-HT2C, though typically with lower affinity than for 5-HT2A. wikipedia.org Efficacy studies have confirmed that these derivatives act as agonists or partial agonists at the 5-HT2A receptor, initiating intracellular signaling pathways that are believed to mediate their hallucinogenic effects. acs.org The alpha-methylation that distinguishes the DOx series from the 2C-x series has been found to influence both potency and efficacy at the 5-HT2A receptor. wikipedia.org
| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |
|---|---|---|
| DOI | 12 | 108 |
| DOB | Data Not Available | Data Not Available |
| DOE | 12 | 108 |
Note: Directly comparable Ki values for all compounds are not consistently available in the literature, and reported values can vary. wikipedia.org
Exploration in Medicinal Chemistry for Therapeutic Agents
Derivatives of this compound have also been explored as potential scaffolds for developing various therapeutic agents.
The anti-inflammatory potential of serotonin 5-HT2A receptor agonists has attracted scientific interest. nih.govacs.orgiasp-pain.org Since some derivatives of this compound are potent agonists at this receptor, they have been considered in the context of inflammation. wikipedia.org The 5-HT2A receptor is present on various immune cells, and its activation can modulate inflammatory responses. nih.gov Some studies indicate that 5-HT2A agonists can have anti-inflammatory effects, possibly by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
The antiviral activity of this class of compounds is a less developed area of research. researchgate.netnih.govnih.gov There is some investigation into the role of serotonin receptors in viral processes, but specific studies on the antiviral efficacy of this compound derivatives are not widely published. researchgate.netnih.gov
A growing body of evidence suggests that some psychedelic compounds, including certain phenethylamines, may possess neuroprotective and even neuroregenerative properties. These effects are thought to be mediated, in part, by their action at the 5-HT2A receptor. Activation of this receptor can stimulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and plasticity.
Additionally, the anti-inflammatory properties of these compounds may contribute to their neuroprotective potential, as neuroinflammation is a key component of many neurodegenerative diseases. nih.gov By reducing brain inflammation, these derivatives could support a healthier neuronal environment. While this is an active area of research for the broader class of psychedelics, specific studies on the neuroprotective effects of derivatives of this compound are still in early stages.
Enzyme Inhibition and Receptor Interaction Mechanisms
Derivatives synthesized from this compound, primarily belonging to the phenethylamine and amphetamine classes, have been the subject of significant pharmacological investigation. This research has focused on elucidating their mechanisms of action, particularly their interactions with central nervous system receptors and their potential to inhibit key enzymes.
Receptor Interaction Mechanisms
The primary mechanism of action for many derivatives of this compound, such as 4-Ethyl-2,5-dimethoxyphenethylamine (2C-E) and 2,5-Dimethoxy-4-ethylamphetamine (DOET), involves potent interactions with serotonin (5-HT) receptors. acs.orgwikipedia.org Research has consistently shown that these compounds act as selective agonists, with a particularly high affinity for the 5-HT₂ subfamily of receptors. wikipedia.org
Serotonin 5-HT₂ Receptor Binding:
Studies on a range of 4-substituted 2,5-dimethoxyphenethylamines and their corresponding amphetamine analogues reveal a strong binding affinity for the 5-HT₂ₐ receptor, with a preference for this subtype over the 5-HT₁ₐ and 5-HT₂C receptors. frontiersin.org For the phenethylamine derivatives, binding affinities (Ki) at the 5-HT₂ₐ receptor are reported to be in the submicromolar range, typically between 8 and 1700 nM. frontiersin.org The corresponding amphetamine derivatives also show moderate to high affinities, with Ki values ranging from 61 to 4400 nM at the same receptor. frontiersin.org
Structure-activity relationship (QSAR) studies have demonstrated that the lipophilicity of the substituent at the 4-position of the phenyl ring is a key determinant of binding affinity. frontiersin.org Generally, increasing the size and lipophilicity of this 4-position substituent leads to an increased binding affinity at both the 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.orgfrontiersin.org For instance, among a series of 4'-aryl-substituted 2,5-dimethoxyphenethylamines, compounds with bulky substituents like a 4"-butyl or 4"-phenyl group displayed high affinity, with Ki values of 32 nM and 33 nM, respectively. researchgate.net
In terms of functional activity, these derivatives typically act as agonists. The phenethylamine derivatives are generally partial agonists at the 5-HT₂ₐ receptor. frontiersin.org In contrast, their α-methylated amphetamine counterparts can exhibit higher activation efficacy, with some acting as full agonists at the 5-HT₂ₐ receptor. frontiersin.org While most derivatives act as agonists, certain structural modifications, such as the introduction of a 4-benzylthio substituent, can result in compounds that behave as 5-HT₂ antagonists. researchgate.net
Trace Amine-Associated Receptor 1 (TAAR1) Interaction:
In addition to serotonin receptors, these compounds have been evaluated for their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Research indicates that phenethylamine derivatives bind more strongly to TAAR1 compared to their amphetamine analogs. frontiersin.org The 2C-O series of phenethylamines, for example, displayed moderate to relatively high affinities for the rat TAAR1, with Ki values between 21 and 410 nM. frontiersin.org
Interactive Table: Receptor Binding Affinities of 4-Substituted 2,5-Dimethoxyphenethylamine and Amphetamine Derivatives
| Compound Class | Receptor | Binding Affinity (Ki) Range | Functional Activity |
| Phenethylamines | 5-HT₂ₐ | 8 - 1700 nM frontiersin.org | Partial Agonist frontiersin.org |
| Amphetamines | 5-HT₂ₐ | 61 - 4400 nM frontiersin.org | Partial to Full Agonist frontiersin.org |
| Phenethylamines | 5-HT₂C | Affinity generally lower than 5-HT₂ₐ frontiersin.org | Agonist frontiersin.org |
| Amphetamines | 5-HT₂C | Affinity generally lower than 5-HT₂ₐ frontiersin.org | Agonist frontiersin.org |
| Phenethylamines | 5-HT₁ₐ | Low affinity (Ki ≥ 2700 nM) frontiersin.org | --- |
| Phenethylamines | TAAR1 (rat) | 21 - 3300 nM frontiersin.org | Agonist researchgate.net |
| Amphetamines | TAAR1 (rat) | 630 - 3100 nM frontiersin.org | Weak or No Activity frontiersin.org |
Enzyme Inhibition
The potential for derivatives of this compound to act as enzyme inhibitors has also been an area of investigation, although it is less characterized than their receptor interactions. The structural similarity of these compounds to endogenous monoamines suggests a potential for interaction with enzymes involved in neurotransmitter metabolism and transport.
Monoamine Oxidase (MAO) and Transporter Inhibition:
Phenethylamine structures are known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine. While direct studies on 4-ethyl derivatives are limited, research on structurally related compounds provides insight. For example, the compound DSP-4, an N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, has been shown to be a reversible, competitive inhibitor of both MAO-A and MAO-B, with Ki values of 6 µM and 80 µM, respectively. nih.gov Furthermore, studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines included the assessment of monoamine transporter inhibition, indicating that this is a recognized potential mechanism for this class of compounds. frontiersin.org
Cholinesterase and Tyrosinase Inhibition in Related Compounds:
To understand the broader potential of the benzaldehyde (B42025) pharmacophore, studies on other substituted benzaldehyde derivatives are informative. A series of benzimidazole-based derivatives incorporating a substituted benzaldehyde moiety was screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. mdpi.com Several of these compounds displayed potent inhibitory activity, with IC₅₀ values as low as 0.050 µM against AChE and 0.080 µM against BChE. mdpi.com Similarly, research on 4-hydroxybenzaldehyde (B117250) derivatives has identified potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov One such derivative, bearing a dimethoxyl phosphate (B84403) group, was found to be a non-competitive inhibitor of mushroom tyrosinase with a Ki value of 0.0368 mM. nih.gov These findings highlight that the substituted benzaldehyde scaffold, from which the phenethylamines are derived, is a viable starting point for developing various enzyme inhibitors.
Interactive Table: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Enzyme Target | Inhibition Data | Type of Inhibition |
| Benzimidazole-benzaldehydes | Acetylcholinesterase (AChE) | IC₅₀: 0.050 - 25.30 µM mdpi.com | Not specified |
| Benzimidazole-benzaldehydes | Butyrylcholinesterase (BChE) | IC₅₀: 0.080 - 25.80 µM mdpi.com | Not specified |
| 4-Hydroxybenzaldehyde Derivatives | Tyrosinase | Ki: 0.0368 mM nih.gov | Non-competitive nih.gov |
| Benzylamine Derivatives (DSP-4) | Monoamine Oxidase-A (MAO-A) | Ki: 6 µM nih.gov | Competitive nih.gov |
| Benzylamine Derivatives (DSP-4) | Monoamine Oxidase-B (MAO-B) | Ki: 80 µM nih.gov | Competitive nih.gov |
Emerging Applications and Research Frontiers for 4 Ethyl 2,5 Dimethoxybenzaldehyde
Applications in Pharmaceutical Synthesis and Drug Discovery
4-Ethyl-2,5-dimethoxybenzaldehyde serves as a crucial precursor in the synthesis of psychoactive substances, most notably as an intermediate in the creation of 2,5-Dimethoxy-4-ethylamphetamine (DOET). wikipedia.org DOET is a psychedelic drug of the phenethylamine (B48288) and DOx families, and its synthesis often involves the use of the corresponding benzaldehyde (B42025) derivative. wikipedia.org The parent compound, 2,5-dimethoxybenzaldehyde (B135726), is a known precursor for a variety of controlled psychotropic substances, highlighting the significance of its derivatives in this area of research. incb.org
The synthesis of related compounds, such as 4-alkylthio-2,5-dimethoxybenzaldehydes, further underscores the utility of this chemical scaffold. These thio-substituted benzaldehydes are valuable intermediates for producing pharmacologically active 2-(2,5-dimethoxy-4-X-phenyl)-1-aminoethanes and 1-(2,5-dimethoxy-4-X-phenyl)-2-aminopropanes, which are investigated for their effects based on the lipophilicity of the C-4 substituent. designer-drug.com A Chinese patent details the preparation of 2,5-dimethoxy-4-ethylthiobenzaldehyde and its use in synthesizing 2,5-dimethoxy-4-ethylthio-β-nitrostyrene, indicating its role in building more complex molecules with potential pharmaceutical applications. google.com
| Compound | Application/Significance | Reference |
| This compound | Precursor for DOET synthesis | wikipedia.org |
| 2,5-Dimethoxybenzaldehyde | Precursor for various psychoactive phenethylamines | incb.orgwikipedia.org |
| 4-Alkylthio-2,5-dimethoxybenzaldehydes | Intermediates for pharmacologically active compounds | designer-drug.com |
| 2,5-dimethoxy-4-ethylthiobenzaldehyde | Intermediate for synthesizing β-nitrostyrene derivatives | google.com |
Role in the Fragrance and Flavor Industries
While specific data on the application of this compound in the fragrance and flavor industries is not extensively documented, the broader class of substituted benzaldehydes is well-established in this sector. ncert.nic.in Benzaldehyde and its derivatives are known for their characteristic almond-like and cherry-like aromas. knowde.com They are utilized to impart sweet, nutty, and fruity notes to perfumes and food products. chemicalbull.com
Aromatic aldehydes can act as fragrance enhancers, blending well with other aromatic components to create complex and harmonious scents. chemicalbull.com They can also function as fixatives, helping to prolong the longevity of a fragrance on the skin. chemicalbull.com The structural similarity of this compound to other aromatic aldehydes used in perfumery, such as 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), suggests its potential for similar applications, contributing warmth and depth to fragrances. solubilityofthings.comthegoodscentscompany.com
| Property | Description | General Reference for Substituted Benzaldehydes |
| Aroma Profile | Almond, cherry, sweet, nutty, fruity | knowde.comchemicalbull.com |
| Function in Fragrance | Fragrance enhancement, blending, harmonization | chemicalbull.com |
| Fixative Properties | Can contribute to scent longevity | chemicalbull.com |
Potential in Materials Science and Biomedical Engineering (e.g., Biomaterials)
The applications of this compound in materials science are an area of growing research, largely inferred from the known uses of its parent compound, 2,5-dimethoxybenzaldehyde. The latter is an intermediate in the production of dyes and is used as an additive in electroplating baths to improve performance. google.com This suggests that the ethyl-substituted derivative could also be explored for the development of novel dyes and coatings with specific properties.
In the realm of polymer science, substituted benzaldehydes can be utilized in the synthesis of specialty polymers. They can be incorporated as monomers or modifiers to impart desired optical, thermal, or mechanical characteristics to the resulting materials. bloomtechz.com While direct research on the use of this compound in biomaterials is not yet prevalent, its versatile chemical nature makes it a candidate for future investigations in this field.
Research in Photochemistry and Photocatalysis
A promising area of research for this compound is in the field of photochemistry and photocatalysis. Substituted aromatic aldehydes have been shown to act as effective photoinitiators for various chemical transformations. beilstein-journals.org For instance, benzaldehyde and its derivatives can be used to promote the hydroacylation of electron-deficient alkenes, a valuable method for forming carbon-carbon bonds. researchgate.net
Recent studies have highlighted the ability of aromatic aldehydes to act as photocatalysts under visible light. d-nb.inforesearchgate.net They can be photoexcited to a triplet state, which can then initiate radical chain reactions. beilstein-journals.org This property is being explored for applications such as the photocatalytic production of hydrogen peroxide. d-nb.inforesearchgate.net Furthermore, benzoyl radicals can be generated from aromatic aldehydes through photocatalysis, which can then participate in conjugate addition reactions to create functionalized ketones. nih.gov The specific photochemical properties of this compound remain an active area for future research, with the potential to develop novel and sustainable catalytic systems.
| Photochemical Application | Description | Reference |
| Photoinitiator | Initiates photochemical transformations like hydroacylation. | beilstein-journals.orgresearchgate.net |
| Photocatalyst | Can promote reactions under visible light, such as H2O2 production. | d-nb.inforesearchgate.net |
| Radical Generation | Forms benzoyl radicals for use in synthesis. | nih.gov |
Future Research Directions and Unexplored Avenues
Novel Synthetic Route Development for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 4-Ethyl-2,5-dimethoxybenzaldehyde and its derivatives is paramount for facilitating further research and potential applications. Current synthetic strategies for related 2,5-dimethoxybenzaldehydes often involve multi-step processes. For instance, the synthesis of 2,5-dimethoxybenzaldehyde (B135726) can be achieved through the oxidation of anethole (B165797) followed by a Baeyer-Villiger oxidation and subsequent formylation and methylation steps. Another common method is the Reimer-Tiemann formylation of p-methoxyphenol, followed by methylation. mdma.chcqu.edu.cn
Future research should focus on developing more direct and environmentally friendly methods. One promising approach is the direct formylation of 1-ethyl-2,5-dimethoxybenzene. The Vilsmeier-Haack reaction, which utilizes a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for the formylation of electron-rich aromatic rings and could be optimized for this specific substrate. organic-chemistry.orgijpcbs.comthieme-connect.de However, it is known that 1,4-dimethoxybenzene (B90301) is not readily formylated using DMF/POCl₃, suggesting that modifications or alternative formylating agents might be necessary for substrates like 1-ethyl-2,5-dimethoxybenzene. sciencemadness.org
A potential synthetic approach for 4-alkyl-2,5-dimethoxybenzaldehydes involves the bromination of 2,5-dimethoxybenzaldehyde, which yields a mixture of the 4-bromo and 6-bromo isomers. mdma.chsciencemadness.org The subsequent reaction of the 4-bromo isomer with an appropriate alkylating agent could then introduce the ethyl group.
Comprehensive Structure-Function Relationship Elucidation for Derived Compounds
A primary area of interest for the derivatives of this compound lies in the field of psychoactive phenethylamines, specifically the 2C-x series. The phenethylamine (B48288) derivative of this compound is known as 2C-E (2,5-dimethoxy-4-ethylphenethylamine). nih.govnih.gov The nature of the substituent at the 4-position of the phenyl ring plays a critical role in determining the pharmacological properties of these compounds, particularly their affinity and activity at serotonin (B10506) receptors, most notably the 5-HT₂A receptor. nih.govnih.gov
Systematic studies are needed to fully elucidate the structure-activity relationships (SAR) for a series of compounds derived from this compound. This would involve synthesizing a library of analogues with variations in the phenethylamine side chain (e.g., α-methylation to form the corresponding amphetamine derivative, N-alkylation, or N-benzylation) and systematically evaluating their binding affinities and functional activities at various serotonin receptor subtypes.
Research has shown that for 2,5-dimethoxyphenethylamines, small lipophilic substituents at the 4-position generally lead to potent 5-HT₂A receptor agonism. nih.gov A detailed SAR study would help in understanding how the size and electronic properties of the 4-ethyl group, in comparison to other alkyl groups, influence receptor interaction and subsequent signaling pathways. For example, comparing the activity of 2C-E with its methyl (2C-D), propyl (2C-P), and other alkyl analogues would provide valuable insights. nih.gov
| Compound | 4-Position Substituent |
| 2C-D | Methyl |
| 2C-E | Ethyl |
| 2C-P | Propyl |
| 2C-B | Bromo |
| 2C-I | Iodo |
Identification of New Biologically Active Analogues with Therapeutic Potential
Building on a deeper understanding of the SAR, future research can focus on the rational design and synthesis of new analogues of this compound with potential therapeutic applications. While many of its known derivatives are associated with psychoactivity, targeted modifications could lead to compounds with more selective pharmacological profiles.
For instance, by modulating the structure, it may be possible to develop ligands that are selective for other serotonin receptor subtypes, or that act as antagonists or partial agonists rather than full agonists. Such compounds could have potential applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and psychosis, by targeting specific receptor systems without inducing hallucinogenic effects. nih.gov
The exploration of derivatives beyond the phenethylamine class is another underexplored avenue. The aldehyde functional group of this compound can serve as a versatile handle for the synthesis of a wide range of heterocyclic compounds, such as quinolines, imidazoles, and pyrimidines, which are known to possess diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov
Advanced Analytical Methodologies for Trace Analysis and Metabolite Profiling
The increasing interest in the biological effects of derivatives of this compound necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological matrices. This is crucial for both forensic analysis and for understanding the pharmacokinetics and metabolism of these compounds.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for the analysis of substituted phenethylamines. wikipedia.orgnih.gov Future research should focus on optimizing these methods for the specific detection of this compound and its metabolites. This includes the development of robust sample preparation techniques, such as solid-phase extraction, to isolate these compounds from complex biological samples like urine, blood, and hair. researchgate.netmdpi.com The use of high-resolution mass spectrometry (HRMS) can aid in the unequivocal identification of metabolites. mdpi.com
A critical area for future investigation is the comprehensive profiling of the metabolites of 2C-E and other derivatives. Understanding the metabolic pathways is essential for assessing the full pharmacological and toxicological profile of these compounds. nih.govnih.gov In vitro studies using human liver microsomes and in vivo studies in animal models can help identify the major and minor metabolites, which likely involve O-demethylation, N-acetylation, and oxidation of the ethyl group. researchgate.net
| Analytical Technique | Application |
| HPLC-MS/MS | Quantification in biological fluids |
| GC-MS | Identification of volatile derivatives |
| HRMS | Elucidation of metabolite structures |
Computational Design of Next-Generation Derivatives
In silico methods, including molecular modeling and computational docking, are powerful tools that can guide the design of new derivatives of this compound with desired pharmacological properties. Given that the 5-HT₂A receptor is a primary target for many of its phenethylamine derivatives, computational studies can be employed to predict the binding affinity and orientation of novel ligands within the receptor's binding pocket. nih.govresearchgate.netrsc.org
Future research should utilize homology models or crystal structures of the 5-HT₂A receptor to perform docking studies with a virtual library of compounds derived from this compound. These studies can help in identifying key molecular interactions that govern ligand binding and can predict which structural modifications are likely to enhance affinity and selectivity. researchgate.net
Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of analogues with their biological activity. This can lead to the development of predictive models that can be used to screen virtual compounds before undertaking their synthesis, thereby saving time and resources. By combining computational design with synthetic chemistry and pharmacological testing, it will be possible to accelerate the discovery of novel and potentially therapeutic agents derived from this compound.
Q & A
Q. Characterization :
- NMR spectroscopy : Compare chemical shifts (δ) of methoxy (δ ~3.8–3.9 ppm) and aldehyde protons (δ ~10.1 ppm) with structurally similar compounds like 2,5-Dimethoxy-4-propylbenzaldehyde .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ peaks at m/z 194.1 (calculated for C₁₁H₁₄O₃) .
How should researchers resolve contradictions in spectroscopic data for this compound?
Advanced Question
Contradictions in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Cross-validate with X-ray crystallography (if crystals are obtainable) or DFT calculations to confirm electronic environments .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in methoxy or ethyl groups .
What are the stability considerations for this compound under experimental conditions?
Advanced Question
- Light sensitivity : Store in amber vials at 0–6°C to prevent aldehyde oxidation or demethoxylation .
- pH stability : Avoid strong bases (pH >10), which may deprotonate the aldehyde, leading to polymerization. In acidic conditions (pH <3), monitor for hydrate formation .
How does this compound serve as a precursor for complex organic molecules?
Advanced Question
The aldehyde group enables reactions like:
- Condensation : Form Schiff bases with amines for pharmaceutical intermediates (e.g., antitumor agents) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to build extended π-systems for materials science .
Q. Table 1: Comparison with Structural Analogs
What safety protocols are critical when handling this compound?
Basic Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile byproducts .
- Waste disposal : Segregate halogenated solvents used in synthesis (e.g., DCM) and neutralize aldehyde residues with bisulfite before disposal .
How can computational modeling enhance research on this compound?
Advanced Question
- DFT calculations : Predict reaction pathways (e.g., transition states in alkylation) and optimize synthetic routes .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide medicinal chemistry studies .
How do structural modifications impact its biological activity compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
